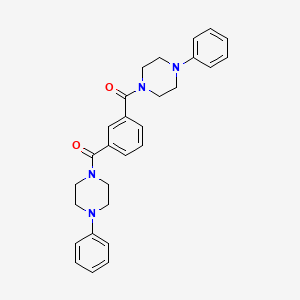![molecular formula C20H18N4O B5880550 N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzotriazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes and decrease the levels of oxidative stress markers. It also inhibits the activity of enzymes involved in cancer cell growth and induces apoptosis in cancer cells. Additionally, it inhibits the aggregation of amyloid beta and reduces neuroinflammation in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using specific methods. It has been found to have low toxicity and can be used at low concentrations. However, it also has some limitations, such as its limited solubility in water and its potential to interact with other compounds in lab experiments.
Future Directions
There are several potential future directions for the study of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide. It can be further studied for its potential use in the treatment of other oxidative stress-related diseases, such as cardiovascular diseases and diabetes. It can also be studied for its potential use in combination therapies with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, its mechanism of action can be further elucidated to understand its potential effects on other cellular pathways.
Synthesis Methods
The synthesis of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves several steps. The first step involves the reaction of 2-naphthylamine with 2-chloroacetyl chloride to form 2-(1-naphthyl)acetamide. The second step involves the reaction of 2-(1-naphthyl)acetamide with 6-methyl-2H-1,2,3-benzotriazole-5-carboxylic acid to form N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]acetamide. The final step involves the reaction of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]acetamide with propionyl chloride to form N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide.
Scientific Research Applications
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has been studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit cancer cell growth. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit amyloid beta aggregation.
properties
IUPAC Name |
N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-3-20(25)21-16-12-18-17(11-13(16)2)22-24(23-18)19-10-6-8-14-7-4-5-9-15(14)19/h4-12H,3H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRFIOSJQLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)


